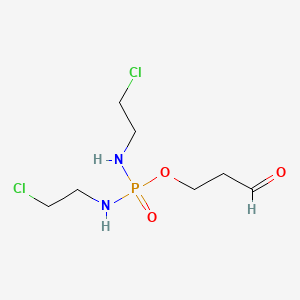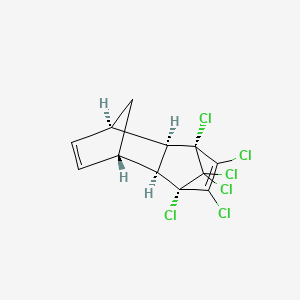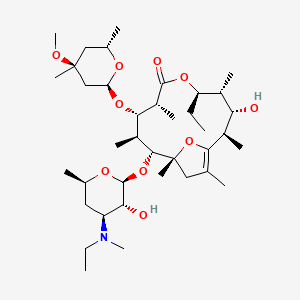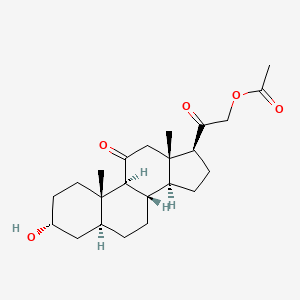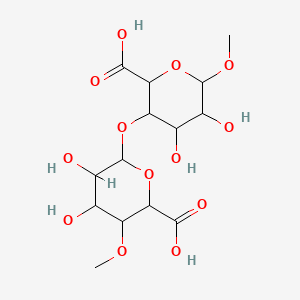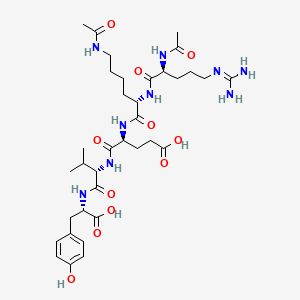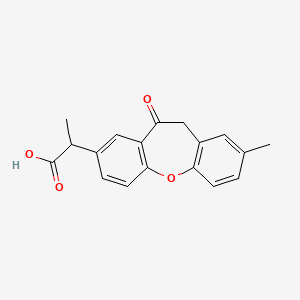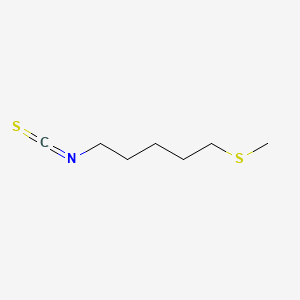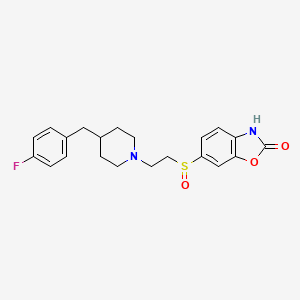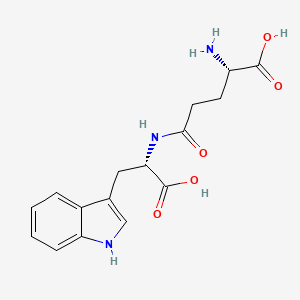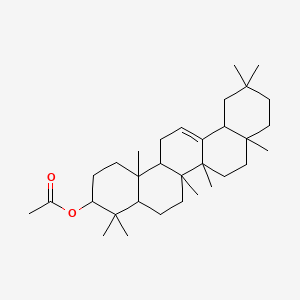
Bethanecholchlorid
Übersicht
Beschreibung
Bethanecholchlorid ist ein synthetischer Ester, der strukturell und pharmakologisch mit Acetylcholin verwandt ist. Es ist ein parasympathomimetisches Cholincholinester, das selektiv muskarinische Rezeptoren stimuliert, ohne nikotinische Rezeptoren zu beeinflussen . Im Gegensatz zu Acetylcholin wird this compound nicht durch Cholinesterase hydrolysiert, was zu einer längeren Wirkungsdauer führt . Es wird hauptsächlich zur Behandlung von Harnverhalt und neurogener Atonie der Blase verwendet .
Wissenschaftliche Forschungsanwendungen
Bethanecholchlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um Veresterungs- und Hydrolysereaktionen zu untersuchen.
Wirkmechanismus
This compound wirkt durch Stimulation von muskarinischen Rezeptoren, die Teil des parasympathischen Nervensystems sind . Diese Stimulation führt zu einem erhöhten Muskeltonus und -kontraktionen in der Blase und im Magen-Darm-Trakt, was die Miktion und die Magen-Darm-Motilität erleichtert . Die selektive Wirkung der Verbindung auf muskarinische Rezeptoren, ohne nikotinische Rezeptoren zu beeinflussen, minimiert unerwünschte Wirkungen im Zusammenhang mit dem zentralen Nervensystem .
Wirkmechanismus
Target of Action
Bethanechol chloride is a muscarinic agonist . It selectively stimulates muscarinic receptors (M1, M2, M3, M4, M5) of the parasympathetic nervous system . These receptors play a crucial role in the contraction of smooth muscles and secretion by exocrine glands, which are mediated by the parasympathetic nervous system .
Mode of Action
Bethanechol chloride acts by directly stimulating the muscarinic receptors . This interaction results in increased activity of the parasympathetic nervous system .
Biochemical Pathways
The stimulation of muscarinic receptors by bethanechol chloride leads to various physiological responses. In the urinary system, it increases the tone of the detrusor urinae muscle of the bladder, resulting in contractions that are effective enough to initiate micturition and void the bladder . In the gastrointestinal tract, it stimulates increased motility .
Pharmacokinetics
Bethanechol chloride is poorly absorbed from the gastrointestinal tract . The onset of its effects may be evident within 30 minutes after oral administration, with maximum effectiveness usually reached within 60 to 90 minutes . The duration of action of a typical oral dose of bethanechol is around 1 hour, while higher doses (300-400 mg) may be effective for up to 6 hours .
Result of Action
The primary result of bethanechol chloride’s action is the stimulation of smooth muscle contraction in the urinary and gastrointestinal systems. This leads to increased urinary and gastrointestinal motility, aiding in the expulsion of urine and the movement of food through the digestive tract .
Action Environment
The action of bethanechol chloride is influenced by the physiological environment. For instance, its effectiveness can be reduced in conditions where the strength or integrity of the gastrointestinal or bladder wall is compromised . It is also contraindicated in patients with certain conditions such as asthma, coronary insufficiency, peptic ulcers, intestinal obstruction, and hyperthyroidism, as the parasympathomimetic action of this drug can exacerbate the symptoms of these disorders .
Biochemische Analyse
Biochemical Properties
Bethanechol chloride acts by stimulating muscarinic receptors, having little to no impact on nicotinic receptors . It is selective for muscarinic receptors, and the charged quaternary amine in its structure prevents it from crossing the blood-brain barrier, minimizing central nervous system-related adverse effects .
Cellular Effects
Bethanechol chloride is used to increase bladder contractions when the bladder has been weakened or when the bladder cannot completely empty . It works by helping the bladder muscle to squeeze better, thereby improving the ability to urinate . It also stimulates gastric motility and increases the tone of the lower esophageal sphincter .
Molecular Mechanism
The molecular mechanism of action of bethanechol chloride involves the stimulation of the parasympathetic nervous system . It increases the tone of the detrusor urinae muscle, usually producing a contraction sufficiently strong to initiate micturition and empty the bladder .
Temporal Effects in Laboratory Settings
It is known that bethanechol chloride has a long duration of action due to its resistance to hydrolysis by cholinesterase .
Dosage Effects in Animal Models
In animal models, the effects of bethanechol chloride can vary with different dosages . The most common side effects at normal doses include diarrhea, appetite loss, vomiting, and drooling . Serious side effects, which tend to involve overdosing, include abnormal or slow heart rhythms, weakness, collapse, wheezing, difficulty breathing, or coughing .
Metabolic Pathways
It is known that bethanechol chloride is not degraded by cholinesterase, which allows it to have a long duration of action .
Transport and Distribution
Bethanechol chloride does not cross the blood-brain barrier due to its charged quaternary amine moiety .
Subcellular Localization
Due to its charged quaternary amine, it is unlikely to cross cell membranes and is therefore likely to remain in the extracellular space .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bethanecholchlorid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Veresterung von β-Methylcholin mit Carbaminsäure beinhalten. Die Reaktion beinhaltet typischerweise die Verwendung eines starken Säurekatalysators und kontrollierter Temperaturbedingungen, um die Bildung des gewünschten Esters sicherzustellen .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound in einem mehrstufigen Verfahren hergestellt, das die Veresterung von β-Methylcholin mit Carbaminsäure umfasst, gefolgt von Reinigungs- und Kristallisationsschritten, um das Endprodukt zu erhalten . Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bethanecholchlorid durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Hydrolyse: Typischerweise durchgeführt mit verdünnter Salzsäure oder Natriumhydroxidlösung bei erhöhten Temperaturen.
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Wichtigste gebildete Produkte
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Acetylcholin: Der natürliche Neurotransmitter, den Bethanecholchlorid nachahmt.
Neostigmin: Ein weiteres cholinerges Mittel, das zur Behandlung von Harnverhalt und Myasthenia gravis verwendet wird.
Einzigartigkeit
This compound ist einzigartig in seiner selektiven Stimulation von muskarinischen Rezeptoren, ohne nikotinische Rezeptoren zu beeinflussen . Im Gegensatz zu Acetylcholin wird es nicht durch Cholinesterase hydrolysiert, was zu einer längeren Wirkungsdauer führt . Verglichen mit Neostigmin hat this compound eine spezifischere Wirkung auf die Blase und den Magen-Darm-Trakt, was es besonders nützlich für die Behandlung von Harnverhalt und gastrointestinalen Störungen macht .
Eigenschaften
IUPAC Name |
2-carbamoyloxypropyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMYXBSBOVVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
674-38-4 (Parent) | |
| Record name | Bethanechol chloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022676 | |
| Record name | Bethanechol chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
590-63-6 | |
| Record name | Bethanechol chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bethanechol chloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bethanechol chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bethanechol chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanaminium, 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bethanechol chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-carbamoyloxypropyltrimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETHANECHOL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4QBZ2LO84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bethanechol Chloride exert its effects within the body?
A1: Bethanechol Chloride functions as a muscarinic cholinergic receptor agonist. [, , , , , , , ] This means it binds to and activates muscarinic receptors, which are found in various tissues and organs, mimicking the actions of the neurotransmitter acetylcholine. [, , , , , , , ] Activation of these receptors leads to a range of physiological responses depending on the tissue involved. For instance, in the bladder, it stimulates detrusor muscle contraction, aiding in bladder emptying. [, ]
Q2: Could you elaborate on the specific impact of Bethanechol Chloride on gastric secretion?
A2: Research using isolated canine stomachs reveals that Bethanechol Chloride acts as a potent stimulant of both gastric acid and pepsin secretion. [, ] Interestingly, it demonstrates a synergistic effect when combined with other secretagogues like pentagastrin and histamine, leading to a greater than additive increase in secretion. [, ]
Q3: What is the molecular formula and weight of Bethanechol Chloride?
A4: The molecular formula of Bethanechol Chloride is C7H17ClN2O2, and its molecular weight is 196.68 g/mol. [, ]
Q4: Are there different crystalline forms of Bethanechol Chloride, and how do their stabilities compare?
A5: Bethanechol Chloride exists in both monoclinic and orthorhombic crystalline forms. [] Research suggests that the monoclinic form is more stable. [] The compound degrades upon melting, with the process involving dissolution in its liquid degradant, betamethylcholine chloride. []
Q5: How does humidity affect the stability of Bethanechol Chloride?
A6: Bethanechol Chloride exhibits significant hygroscopicity. [] Dynamic vapor sorption analysis revealed a deliquescent point at 56% relative humidity at 25°C. []
Q6: How stable are extemporaneously compounded oral liquids containing Bethanechol Chloride?
A7: Studies show that Bethanechol Chloride (5mg/mL) remains stable for at least 60 days at both 5°C and 25°C in oral liquids compounded with Ora-Sweet and Ora-Plus, Ora-Sweet SF and Ora-Plus, and cherry syrup. []
Q7: What analytical techniques are employed to quantify Bethanechol Chloride in various matrices?
A7: Several methods have been developed for Bethanechol Chloride quantification, including:
- HPLC-MS/MS: This highly sensitive and reliable method allows for the determination of Bethanechol Chloride in rat serum. []
- Proton magnetic resonance spectroscopy: This method offers a simple and reliable approach for assaying Bethanechol Chloride in tablets. []
- Aqueous infrared pharmaceutical analysis with flow injection analysis (FIA) and Fourier transform infrared (FT-IR) spectroscopy: This technique, utilizing a cylindrical internal reflectance (CIRCLE) cell, allows for rapid and reproducible determination of Bethanechol Chloride in aqueous solutions. []
Q8: What preclinical models have been used to study the effects of Bethanechol Chloride on bladder function?
A9: Researchers have used various animal models to investigate the effects of Bethanechol Chloride on bladder function. For instance, studies in rats examined its impact on renal electrolyte excretion and bladder contractions. [, ] Additionally, a mouse model of multiple sclerosis was used to assess its efficacy in addressing bladder dysfunction, with high-resolution ultrasonography employed to monitor bladder volume changes non-invasively. []
Q9: How does Bethanechol Chloride compare to other drugs in treating reflux esophagitis?
A10: Double-blind clinical trials compared the efficacy of Bethanechol Chloride to Cimetidine in treating reflux esophagitis. [] Both drugs demonstrated similar effectiveness in reducing symptoms and endoscopic lesions. [] While Cimetidine showed a slightly higher rate of complete endoscopic healing, both drugs offer viable treatment options. []
Q10: Has Bethanechol Chloride been investigated for direct delivery to the central nervous system?
A11: Yes, researchers have explored intracranial routes of administration for Bethanechol Chloride, particularly in the context of Alzheimer's disease. [, ] While initial trials indicated feasibility and some cognitive improvement, larger double-blind studies did not show sufficient efficacy to justify continued use. [, ]
Q11: Are there any documented cases of Bethanechol Chloride reversing drug-induced sexual dysfunction?
A12: A case report describes a patient experiencing erectile and ejaculatory dysfunction as a side effect of tricyclic antidepressants and Mazindol. [] The patient regained satisfactory sexual function with Bethanechol Chloride administration (20mg orally), suggesting its potential in mitigating such drug-induced side effects. []
Q12: Has Bethanechol Chloride shown potential in influencing pancreatic carcinogenesis?
A13: Studies in hamster models demonstrated that Bethanechol Chloride exhibits an inhibitory effect on pancreatic carcinogenesis induced by N-nitrosobis(2-oxopropyl)amine (BOP). [] The compound significantly reduced tumor incidence, multiplicity, size, and latency, particularly when administered daily following BOP exposure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


